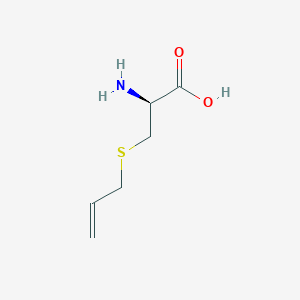

S-Allyl-D-cysteine

説明

特性

IUPAC Name |

(2S)-2-amino-3-prop-2-enylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAHNWWNDFHPOH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S-Allyl-L-cysteine: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Allyl-L-cysteine (SAC), a prominent organosulfur compound derived from aged garlic extract, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of SAC. It delves into its multifaceted roles as an antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer agent. Detailed experimental protocols for key assays used to elucidate these mechanisms are provided, along with a compilation of quantitative data from various studies. Furthermore, this guide utilizes Graphviz visualizations to illustrate the intricate signaling pathways modulated by SAC, offering a clear and concise resource for researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Action

S-Allyl-L-cysteine exerts its biological effects through a variety of mechanisms, primarily centered around its potent antioxidant and signaling modulatory properties. These can be broadly categorized as:

-

Direct Antioxidant Activity: SAC is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), directly neutralizing harmful free radicals such as superoxide anions, hydrogen peroxide, hydroxyl radicals, and peroxynitrite.[1] This direct scavenging activity contributes significantly to the reduction of oxidative stress, a key pathological factor in numerous diseases.

-

Induction of Endogenous Antioxidant Defenses: A pivotal mechanism of SAC is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4][5][6][7][[“]] Nrf2 is a master regulator of the antioxidant response, and its activation by SAC leads to the upregulation of a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT).[3][9]

-

Modulation of Inflammatory Pathways: SAC exhibits potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11][12][13][14] By preventing the activation and nuclear translocation of NF-κB, SAC suppresses the expression of pro-inflammatory cytokines and enzymes.

-

Regulation of Cell Survival and Proliferation Pathways: SAC influences key signaling cascades that govern cell fate, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[7][12][13][15] The modulation of these pathways is crucial for its neuroprotective and anticancer effects.

-

Induction of Apoptosis in Cancer Cells: In various cancer cell lines, SAC has been shown to induce programmed cell death, or apoptosis.[16][17][18][19] This is achieved through the modulation of pro- and anti-apoptotic proteins, activation of caspases, and disruption of mitochondrial membrane potential.

Quantitative Data Summary

The following tables summarize the quantitative effects of S-Allyl-L-cysteine across various experimental models.

Table 1: Antioxidant and Anti-inflammatory Effects of S-Allyl-L-cysteine

| Parameter | Cell Line/Model | SAC Concentration/Dose | Effect | Reference |

| ROS Levels | Rat liver (BRL-3A) cells | Pretreatment with SAC | Abated ethanol-evoked ROS generation | [17] |

| Male BALB/c mice | 120 mg/kg, ip for 17 days | No change in FST-induced ROS enhancement in PFC; increased ROS in HP | [20] | |

| Superoxide Anion (O₂•⁻) Production | Male BALB/c mice | 120 mg/kg, ip for 17 days | Trend to reduce O₂•⁻ production in midbrain and hippocampus | [20] |

| NF-κB Activation | Human T lymphocytes (Jurkat cells) | Dose-dependent | Inhibition of TNF-α and H₂O₂ induced NF-κB activation | [11] |

| Human umbilical vein endothelial cells (HUVEC) | Dose-dependent | Inhibition of TNF-α or H₂O₂ stimulated NF-κB activation | ||

| Antioxidant Enzyme Activity | Male Wistar rats | 25-200 mg/kg, each 24h for 90 days | Increased GPx, GR, CAT, and SOD activities in hippocampus and striatum | [3] |

| Nrf2 Activation | Primary cultured neurons and mice | Treatment with SAC | Increase in Nrf2 protein levels and subsequent ARE pathway gene activation | [2][6][7] |

| Male Wistar rats | 25-200 mg/kg, each 24h for 90 days | Activated Nrf2 factor in hippocampus (25-200 mg/kg) and striatum (100 mg/kg) | [3] |

Table 2: Anticancer Effects of S-Allyl-L-cysteine

| Parameter | Cell Line | SAC Concentration | Effect | Reference |

| Cell Proliferation | Human bladder cancer cells (T24, T24R2) | Dose-dependent | Significant inhibition | [19] |

| Apoptosis | Human bladder cancer cells (T24, T24R2) | Increasing concentrations | Markedly increased expression of caspases-3, -8, -9, fragmented PARP, and cytochrome c | [19] |

| Rat liver (BRL-3A) cells | Pretreatment with SAC | Rescued ethanol-induced hepatocyte injury | [17] | |

| Cell Cycle | Human bladder cancer cells (T24, T24R2) | Dose-dependent | Promoted cell cycle arrest in the S phase | [19] |

| Bcl-2 Expression | Human bladder cancer cells (T24, T24R2) | Treatment with SAC | Decreased expression | [19] |

| Bax Expression | Human bladder cancer cells (T24, T24R2) | Treatment with SAC | Increased expression | [19] |

Table 3: Neuroprotective Effects of S-Allyl-L-cysteine

| Parameter | Animal Model | SAC Dose | Effect | Reference |

| Cognitive Deficits | Rat model of streptozotocin-induced diabetes | 150 mg/kg, chronic oral treatment | Ameliorated cognitive deficits | [21] |

| Learning and Memory | Senescence-accelerated mouse strains (SAMP8 and SAMP10) | 40 mg/kg, chronic dietary intake | Ameliorated deficits in learning performance and memory consolidation | [21] |

| Ischemic Lesion Volume | Male Wistar rats with MCAO | 100 mg/kg, ip | Significantly reduced | [22] |

| Neurologic Deficits | Male Wistar rats with MCAO | 100 mg/kg, ip | Improved | [22] |

| Amyloid-β Production | Mice with D-galactose-induced aging | Dietary intake | Decreased | [21][23] |

Table 4: Cardiovascular and Metabolic Effects of S-Allyl-L-cysteine

| Parameter | Animal Model/Cell Line | SAC Concentration/Dose | Effect | Reference |

| Blood Flow | Rats | 10 mg/kg, single oral administration | Increased tail vein blood flow by up to 10% over one hour | [24] |

| Rats | 0.3% SAC mixed diet for 2 months | Increased tail vein blood flow | [24] | |

| Blood Pressure | Hypertensive subjects | Encapsulated formulation with SAC | Decreased systolic blood pressure by ~11 mmHg at two weeks | [25] |

| eNOS Phosphorylation | Bovine Aortic Endothelial cells (BAE-1) | 100 µM for 30 min or 4 h | Enhanced eNOS phosphorylation | [26][27] |

| Nitric Oxide Production | Bovine Aortic Endothelial cells (BAE-1) | Treatment with SAC | Enhanced NO release | [26][27] |

| Neovasculogenesis | Human endothelial progenitor cells (EPCs) | 10, 100, and 250 μM | Increased neovasculogenesis by ~1.2-, 1.3-, and 1.39-fold, respectively | [6] |

| Blood Glucose | Streptozotocin (STZ)-induced diabetic animal models | Treatment with SAC | Significantly reduced blood glucose levels | [28] |

| Lipid Profile | Type 2 diabetic rats | 150 mg/kg for four weeks | Reduction in TC, TG, LDL-C, and VLDL-C | [29][30] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of S-Allyl-L-cysteine.

Cell Viability and Proliferation Assays

3.1.1. Cell Counting Kit-8 (CCK-8) Assay

This colorimetric assay is used to determine cell viability and proliferation.

-

Principle: The assay utilizes a water-soluble tetrazolium salt (WST-8) which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.[29]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[17][28][29]

-

Treat the cells with various concentrations of SAC and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Measure the absorbance at 450 nm using a microplate reader.[17][28]

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Apoptosis Detection Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Induce apoptosis in cells by treating with SAC for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.[24][31]

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[16]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

-

Add 400 µL of 1X Binding Buffer to each tube.[16]

-

Analyze the cells by flow cytometry within one hour.[16][24][30][31][32]

-

3.2.2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

-

Protocol (for adherent cells):

-

Seed and treat cells with SAC on coverslips or in chamber slides.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10-15 minutes at room temperature.[22][33]

-

Wash the cells twice with PBS.

-

Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs for 60 minutes at 37°C in a humidified chamber, protected from light.[22]

-

Wash the cells three times with PBS.

-

If using an indirect detection method, incubate with the appropriate secondary reagent (e.g., streptavidin-HRP followed by a chromogenic substrate, or a fluorescently labeled antibody).

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize under a fluorescence microscope.

-

Intracellular ROS Measurement

3.3.1. DCFDA/H2DCFDA Assay

This assay measures the overall intracellular reactive oxygen species levels.

-

Principle: The cell-permeable H2DCFDA is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol (for adherent cells in a 96-well plate):

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells once with 1X Assay Buffer or PBS.

-

Add 100 µL of 20 µM H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[13][26][27][34][35]

-

Remove the H2DCFDA solution and wash the cells once with 1X Assay Buffer or PBS.

-

Add 100 µL of phenol red-free medium containing the desired concentrations of SAC.

-

Measure the fluorescence intensity immediately and at desired time points using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[13][26][35]

-

Western Blotting

This technique is used to detect and quantify specific proteins in a sample.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies.

-

General Protocol:

-

Sample Preparation: Lyse SAC-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Mix the protein lysates with Laemmli sample buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5][36]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[5]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Caspase Activity Assay

This colorimetric or fluorometric assay measures the activity of specific caspases.

-

Principle: Cell lysates are incubated with a specific caspase substrate that is conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore. Cleavage of the substrate by the active caspase releases the chromophore or fluorophore, which can be quantified.

-

Protocol (Colorimetric):

-

Induce apoptosis in cells by treating with SAC.

-

Lyse the cells and collect the supernatant containing the cytosolic extract.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add 50-200 µg of protein lysate per well.

-

Add 2X Reaction Buffer containing DTT to each sample.[2]

-

Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.[10][19][37]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[2]

-

Measure the absorbance at 400-405 nm using a microplate reader.[2][10][19][37]

-

Calculate the fold-increase in caspase activity compared to the untreated control.

-

Antioxidant Enzyme Activity Assays

3.6.1. Superoxide Dismutase (SOD) Activity Assay

-

Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), which then reduce a detector molecule (e.g., nitroblue tetrazolium, NBT). SOD in the sample inhibits this reduction, and the activity is measured as the degree of inhibition.

-

Protocol:

-

Prepare cell or tissue homogenates.

-

In a 96-well plate, add the sample, the reaction mixture containing xanthine and NBT.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at room temperature for a specific time (e.g., 20 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 560 nm).[38]

-

Calculate the SOD activity based on the inhibition of the NBT reduction.

-

3.6.2. Glutathione Peroxidase (GPx) Activity Assay

-

Principle: This is often a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a reducing agent, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.[38][39]

-

Protocol:

-

Prepare cell or tissue homogenates.

-

In a cuvette or 96-well plate, add the sample, assay buffer, glutathione, glutathione reductase, and NADPH.

-

Initiate the reaction by adding the hydroperoxide substrate.

-

Monitor the decrease in absorbance at 340 nm over time.[38][39]

-

Calculate the GPx activity from the rate of NADPH consumption.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by S-Allyl-L-cysteine.

Antioxidant Response Pathway

Anti-inflammatory Pathway

Pro-Apoptotic Pathway in Cancer Cells

Pro-survival and Angiogenesis Pathway

Conclusion

S-Allyl-L-cysteine exhibits a remarkable spectrum of biological activities, underpinned by its ability to modulate a complex network of cellular signaling pathways. Its potent antioxidant and anti-inflammatory properties, coupled with its capacity to induce apoptosis in cancer cells and promote cell survival in healthy tissues, highlight its significant therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the mechanisms of action of SAC, supported by quantitative data, experimental protocols, and pathway visualizations. Further research into the clinical applications of SAC is warranted to fully harness its therapeutic benefits for a range of human diseases.

References

- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.origene.com [cdn.origene.com]

- 6. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]

- 8. consensus.app [consensus.app]

- 9. Item - Western Blotting analysis of Nrf2 in nuclear extracts. - Public Library of Science - Figshare [plos.figshare.com]

- 10. Caspase Assay Kits - Elabscience® [elabscience.com]

- 11. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. doc.abcam.com [doc.abcam.com]

- 14. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. ptglab.com [ptglab.com]

- 18. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 19. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. med.upenn.edu [med.upenn.edu]

- 22. sciencellonline.com [sciencellonline.com]

- 23. bosterbio.com [bosterbio.com]

- 24. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 25. Detection of Protein-Nucleic Acid Interaction by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. abcam.com [abcam.com]

- 27. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. medchemexpress.com [medchemexpress.com]

- 29. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 30. bdbiosciences.com [bdbiosciences.com]

- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 32. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 33. clyte.tech [clyte.tech]

- 34. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 35. cdn.caymanchem.com [cdn.caymanchem.com]

- 36. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 37. sigmaaldrich.com [sigmaaldrich.com]

- 38. oatext.com [oatext.com]

- 39. mmpc.org [mmpc.org]

S-Allyl-L-cysteine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Allyl-L-cysteine (SAC), a unique organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the core physicochemical properties of SAC, details established experimental methodologies for their determination, and explores its interactions with key cellular signaling pathways. The information is presented to support further research and development of SAC as a potential therapeutic agent.

Physicochemical Properties

S-Allyl-L-cysteine is a derivative of the amino acid cysteine, characterized by the presence of an allyl group attached to the sulfur atom. This structural feature confers distinct physicochemical properties that are crucial for its biological activity and pharmacokinetic profile.

Quantitative Data Summary

The table below summarizes the key physicochemical properties of S-Allyl-L-cysteine.

| Property | Value | References |

| Molecular Formula | C₆H₁₁NO₂S | [1][2] |

| Molecular Weight | 161.22 g/mol | [1][2] |

| Melting Point | 212-220 °C | [3] |

| Boiling Point | ~300.7 °C (Predicted) | |

| Water Solubility | >10 mg/mL | [1] |

| Solubility in other solvents | Sparingly soluble in ethanol, DMSO, and DMF. Insoluble in ether, acetone, and benzene. | [4][5] |

| pKa (Strongest Acidic) | ~2.07 - 2.53 | [3][6] |

| pKa (Strongest Basic) | ~9.14 | [6][7] |

| Appearance | White to off-white or beige powder/crystalline solid. | [1][2][3] |

| Optical Activity ([α]/D) | -8° to -15° (c = 1 in H₂O) | [1][3] |

Experimental Protocols

Accurate determination of the physicochemical properties of S-Allyl-L-cysteine is fundamental for its characterization, formulation, and quality control. The following sections detail generalized experimental protocols for key properties.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry S-Allyl-L-cysteine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting range.

-

-

Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of Solubility

Solubility data is essential for developing suitable formulations and for understanding the bioavailability of S-Allyl-L-cysteine.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, acetone, ether) are used.

-

Procedure:

-

An excess amount of S-Allyl-L-cysteine is added to a known volume of the selected solvent in a sealed flask.

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to allow undissolved solid to settle.

-

Aliquots of the supernatant are carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

-

Quantification: The concentration of S-Allyl-L-cysteine in the filtered supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[8][9][10]

-

Expression of Results: Solubility is typically expressed in mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) values provide insight into the ionization state of S-Allyl-L-cysteine at different pH values, which influences its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of S-Allyl-L-cysteine is dissolved in deionized water.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the addition of titrant are required.

-

Procedure:

-

The solution of S-Allyl-L-cysteine is titrated with a standardized solution of a strong acid (e.g., HCl) and a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve, where the concentrations of the protonated and deprotonated forms of the ionizable groups are equal. For a compound with two ionizable groups like S-Allyl-L-cysteine (a carboxylic acid and an amino group), two pKa values will be determined.

-

Biological Activity and Signaling Pathways

S-Allyl-L-cysteine exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with key cellular signaling pathways.

Antioxidant Mechanism

S-Allyl-L-cysteine is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems.[11]

Caption: Antioxidant mechanism of S-Allyl-L-cysteine.

Inhibition of NF-κB Signaling Pathway

Chronic inflammation is a key factor in many diseases. S-Allyl-L-cysteine has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13]

Caption: Inhibition of the NF-κB signaling pathway by S-Allyl-L-cysteine.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. S-Allyl-L-cysteine can modulate this pathway, contributing to its anti-cancer and neuroprotective effects.[1][14]

Caption: Modulation of the MAPK signaling pathway by S-Allyl-L-cysteine.

Experimental Workflow: Quantification of S-Allyl-L-cysteine in Biological Matrices

A robust and validated analytical method is crucial for pharmacokinetic and metabolic studies of S-Allyl-L-cysteine.

Caption: A typical experimental workflow for the quantification of S-Allyl-L-cysteine.

Conclusion

S-Allyl-L-cysteine possesses a unique set of physicochemical properties that contribute to its significant biological activities. Its antioxidant and anti-inflammatory effects, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, underscore its potential as a therapeutic agent for a variety of diseases. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to further explore the properties and applications of this promising natural compound. Continued investigation into its mechanisms of action and the development of optimized formulations are warranted to translate its therapeutic potential into clinical practice.

References

- 1. S-allylmercaptocysteine promotes MAPK inhibitor-induced apoptosis by activating the TGF-β signaling pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-allyl cysteine inhibits TNF-α-induced inflammation in HaCaT keratinocytes by inhibition of NF- κB-dependent gene expression via sustained ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. microbenotes.com [microbenotes.com]

- 7. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Biosynthesis of S-Allyl-D-cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Allyl-cysteine (SAC) is a naturally occurring organosulfur compound found in garlic (Allium sativum), with the L-enantiomer being the prevalent form. This technical guide provides a comprehensive overview of the synthesis and biosynthesis of S-Allyl-cysteine, with a specific focus on the D-enantiomer, S-Allyl-D-cysteine. While the biosynthesis of S-Allyl-L-cysteine in garlic is well-documented, information on a natural pathway for the D-enantiomer is not available. This guide details established chemical synthesis routes that are adaptable for the stereospecific production of this compound, alongside a discussion of potential enzymatic strategies. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support research and development in this area.

Introduction

Organosulfur compounds derived from garlic have garnered significant attention for their potential therapeutic properties. S-Allyl-cysteine (SAC), a derivative of the amino acid cysteine, is a stable and odorless compound that has been investigated for its antioxidant, anti-inflammatory, and cardioprotective effects. The biological activity of chiral molecules can be highly dependent on their stereochemistry. While S-Allyl-L-cysteine is the natural and more extensively studied enantiomer, the synthesis and biological evaluation of this compound are of increasing interest for structure-activity relationship studies and the development of novel therapeutic agents. This guide aims to provide a detailed technical resource on the synthetic and biosynthetic pathways related to this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through the direct allylation of D-cysteine. This method is analogous to the synthesis of the L-enantiomer and allows for high stereospecificity, provided that the starting material is enantiomerically pure D-cysteine.

General Reaction Scheme: Allylation of D-cysteine

The most common method for synthesizing S-Allyl-cysteine involves the nucleophilic substitution reaction between the thiol group of cysteine and an allyl halide, typically allyl bromide, in a basic solution.

Reaction:

D-Cysteine + Allyl Bromide → this compound + HBr

Detailed Experimental Protocol

The following protocol is adapted from established methods for the synthesis of S-Allyl-L-cysteine and is applicable for the synthesis of the D-enantiomer.

Materials:

-

D-cysteine hydrochloride

-

Allyl bromide

-

2M Ammonium hydroxide (NH₄OH) or other suitable base (e.g., Sodium hydroxide)

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolution of D-cysteine: Dissolve D-cysteine hydrochloride in 2M ammonium hydroxide in a round-bottom flask. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

-

Addition of Allyl Bromide: To the stirred solution of D-cysteine, add allyl bromide dropwise at room temperature. The molar ratio of allyl bromide to D-cysteine is typically in excess, around 1.5:1.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.

-

The crude product may precipitate as a white solid. If not, precipitation can be induced by adding a non-polar solvent like diethyl ether.

-

Collect the solid product by filtration and wash it with cold ethanol and then diethyl ether to remove unreacted starting materials and byproducts.

-

-

Purification: The crude this compound can be further purified by recrystallization from a water/ethanol mixture.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data for S-Allyl-cysteine Synthesis

The following table summarizes representative yields for the chemical synthesis of S-Allyl-L-cysteine, which are expected to be comparable for the synthesis of this compound under similar conditions.

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| L-cysteine hydrochloride | Allyl bromide, 2M NH₄OH | Water | 20 h | 80% | [1] |

| L-cysteine | Allyl bromide, NaOH | Water/Ethanol | Not specified | Not specified | [2] |

Proposed Chemical Synthesis Workflow

Biosynthesis of S-Allyl-cysteine

The natural biosynthesis of S-Allyl-cysteine has been primarily studied in garlic (Allium sativum) and pertains to the L-enantiomer. There is currently no scientific literature describing a natural biosynthetic pathway for this compound.

Biosynthesis of S-Allyl-L-cysteine in Garlic

Two main pathways have been proposed for the biosynthesis of S-Allyl-L-cysteine (SAC) in garlic: the glutathione-dependent pathway and the serine-dependent pathway. The glutathione pathway is considered the major route.[3][4]

3.1.1. Glutathione-Dependent Pathway

This pathway begins with the tripeptide glutathione (GSH).

-

S-allylation of Glutathione: An allyl group is transferred to the sulfur atom of the cysteine residue in glutathione, forming S-allyl-glutathione. The exact source of the allyl group is still under investigation.

-

Removal of Glycine: The enzyme γ-glutamyl transpeptidase (GGT) can remove the glycine residue to yield γ-glutamyl-S-allyl-cysteine.

-

Removal of Glutamate: Subsequently, a γ-glutamyl peptidase removes the glutamate residue to produce S-Allyl-L-cysteine.[5]

-

Oxidation to Alliin: S-Allyl-L-cysteine is then oxidized by a flavin-containing monooxygenase to form alliin (S-allyl-L-cysteine sulfoxide), which is the precursor to the pungent compound allicin.[5]

3.1.2. Serine-Dependent Pathway

An alternative, less predominant pathway involves the direct thioalkylation of serine. In this proposed route, an allyl thiol reacts with O-acetylserine, catalyzed by a cysteine synthase-like enzyme, to directly form S-Allyl-L-cysteine.

Biosynthesis Pathway Diagram (S-Allyl-L-cysteine)

Potential Enzymatic Synthesis of this compound

While a natural biosynthetic pathway for this compound is unknown, its synthesis could potentially be achieved using enzymatic methods developed for the production of D-amino acids. These methods often involve the use of racemases, oxidases, and transaminases.

-

Deracemization: A racemic mixture of S-Allyl-cysteine could be subjected to a D-amino acid oxidase, which would selectively degrade the L-enantiomer, leaving the D-enantiomer.

-

Stereoinversion: A multi-enzyme cascade could be employed to convert S-Allyl-L-cysteine to this compound. This could involve an L-amino acid oxidase to convert the L-enantiomer to its corresponding α-keto acid, followed by a stereoselective amination using a D-amino acid dehydrogenase or a D-aminotransferase to produce the D-enantiomer.

-

Asymmetric Synthesis from an α-Keto Acid: The α-keto acid precursor of S-Allyl-cysteine (S-allyl-α-ketopropionic acid) could be synthesized chemically and then subjected to a D-amino acid dehydrogenase or a D-aminotransferase to directly produce this compound.

These enzymatic approaches offer potential routes for the green and highly selective synthesis of this compound.

Quantitative Data on S-Allyl-L-cysteine and Related Compounds in Garlic

The following table presents the concentration of S-Allyl-L-cysteine and its related precursors in fresh garlic.

| Compound | Concentration (mg/g fresh weight) | Reference |

| Alliin (S-Allyl-L-cysteine sulfoxide) | 3 - 14 | [5] |

| γ-L-Glutamyl-S-allyl-L-cysteine | 2 - 7 | [5] |

Conclusion

This technical guide provides a detailed overview of the synthesis and biosynthesis of S-Allyl-cysteine, with a particular focus on the D-enantiomer. While the natural world predominantly produces S-Allyl-L-cysteine, this document outlines a clear and adaptable chemical synthesis protocol for this compound. Furthermore, potential enzymatic routes for the synthesis of the D-enantiomer are discussed, offering avenues for green chemistry approaches. The provided experimental details, quantitative data, and pathway diagrams serve as a valuable resource for researchers and professionals in drug development and related scientific fields, facilitating further investigation into the properties and potential applications of this compound.

References

- 1. In-Cell Synthesis of Bioorthogonal Alkene Tag S-Allyl-Homocysteine and Its Coupling with Reprogrammed Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy S-Allyl-L-cysteine (EVT-249166) | 49621-03-6 [evitachem.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. researchgate.net [researchgate.net]

- 5. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

S-Allyl-L-cysteine: A Comprehensive Technical Guide to its Biological and Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Allyl-L-cysteine (SAC) is a water-soluble, sulfur-containing amino acid derived from garlic (Allium sativum), and is the most abundant organosulfur compound in aged garlic extract.[1][2] Unlike the oil-soluble compounds found in fresh garlic, SAC is odorless, highly stable, and possesses high bioavailability.[3][4] These characteristics, combined with a wide spectrum of pharmacological activities, have positioned SAC as a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the biological and pharmacological properties of SAC, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Antioxidant Activities

SAC exhibits potent antioxidant properties through multiple mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems.[5]

Direct Radical Scavenging

SAC is known to directly scavenge a variety of free radicals, including superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻).[5][6] This activity helps to mitigate oxidative damage to lipids, proteins, and DNA.[5]

Table 1: In Vitro Antioxidant Activity of S-Allyl-L-cysteine

| Assay Type | Target Radical/Species | Result (IC₅₀/EC₅₀) | Reference Compound | Reference |

| DPPH Scavenging | DPPH• | EC₅₀: >500 µg/mL | Caffeic Acid | [1] |

| ABTS Scavenging | ABTS•+ | EC₅₀: >500 µg/mL | Caffeic Acid | [1] |

| DPPH Scavenging | DPPH• | IC₅₀: 58.43 mg/L (for Pyrene-labelled SAC derivative) | Vitamin C (5.72 mg/L) | [7] |

| Hydroxyl Radical Scavenging | •OH | IC₅₀: 8.16 mg/L (for Pyrene-labelled SAC derivative) | Vitamin C (1.67 mg/L) | [7] |

Note: The antioxidant capacity of SAC is noted to be weaker than that of polyphenols and ascorbic acid in direct scavenging assays, but it exhibits significant synergistic effects when combined with them.[1]

Upregulation of Endogenous Antioxidant Systems

A primary mechanism of SAC's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][8] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. SAC can interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2.[[“]] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), and enzymes involved in glutathione (GSH) synthesis and regeneration like glutathione peroxidase (GPx) and glutathione reductase (GR).[3][10]

Neuroprotective Activities

SAC has demonstrated significant neuroprotective effects in various models of neurological disorders, including stroke and Parkinson's disease.[8][11][12] Its mechanisms are multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic actions.

In models of cerebral ischemia, SAC reduces infarct size and ameliorates behavioral deficits.[2][13] This is attributed to its ability to scavenge peroxynitrite and inhibit the extracellular signal-regulated kinase (ERK) signaling pathway, which is activated during ischemic insults.[2] Furthermore, SAC's activation of the Nrf2 pathway is strongly associated with its neuroprotective effects against experimental stroke.[3][8] In models of Parkinson's disease, SAC attenuates the loss of dopaminergic neurons by protecting against oxidative stress, as evidenced by the blockade of lipid peroxidation and upregulation of superoxide dismutase (SOD) activity.[12]

Table 2: Neuroprotective Effects of S-Allyl-L-cysteine in Animal Models

| Disease Model | Animal | SAC Dosage | Key Findings | Reference |

| Stroke (MCAO) | Mice | Systemic administration (dose not specified) | Attenuated ischemic damage in wild-type but not in Nrf2 knockout mice. | [3] |

| Stroke-Prone Hypertensive Rats | Rats | Dietary administration | Reduced mortality and incidence of stroke. | [13] |

| Parkinson's Disease (MPP+ induced) | Mice | 125 mg/kg i.p. daily for 17 days | Attenuated loss of striatal dopamine by 32%; blocked lipid peroxidation. | [12] |

| Parkinson's Disease (MPTP induced) | Mice | 120 mg/kg i.p. for 5 days | Ameliorated dopamine depletion; stimulated nigral Nrf2 nuclear content. | [14] |

| Streptozotocin-induced Diabetes | Rats | 150 mg/kg (chronic oral) | Ameliorated cognitive deficits by suppressing oxidative stress. | [11] |

Anticancer Activities

SAC exhibits anticancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting proliferation in various cancer cell lines.[6]

Induction of Apoptosis and Cell Cycle Arrest

In human bladder cancer cells, SAC has been shown to induce apoptosis and suppress the AKT signaling pathway.[6] Studies on breast cancer cell lines (MCF-7 and MDA-MB-231) have demonstrated that SAC can reduce cell viability in a concentration- and time-dependent manner, and induce late-stage apoptosis.[15][16]

Table 3: Anticancer Effects of S-Allyl-L-cysteine on Breast Cancer Cell Lines

| Cell Line | SAC Concentration | Incubation Time | Effect on Cell Viability (% of Control) | Reference |

| MCF-7 | 2.24 mM | 24 h | ~85% | [16][17] |

| MCF-7 | 3.37 mM | 24 h | ~70% | [16][17] |

| MCF-7 | 4.50 mM | 24 h | ~55% | [16][17] |

| MDA-MB-231 | 4.50 mM | 6 h | Significant decrease | [16] |

| MDA-MB-231 | 4.50 mM | 24 h | Significant decrease | [16] |

Note: Data is estimated from graphical representations in the cited literature.[16][17]

Modulation of Signaling Pathways

The anticancer effects of SAC are linked to its ability to modulate key signaling pathways involved in cell survival and proliferation. In bladder cancer cells, SAC treatment leads to the downregulation of cyclins B1, D1, and E1, and suppressed AKT phosphorylation.[6] The PI3K/AKT pathway is a critical cascade for cell survival, and its inhibition by SAC contributes to its pro-apoptotic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of SAC in a suitable solvent (e.g., water or methanol).

-

Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the SAC solution with a specific volume of the DPPH solution. A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing the solvent instead of the antioxidant is also measured.

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 The EC₅₀ value (the concentration of SAC that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the SAC concentration.[5]

Cell Viability (MTS/MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of SAC (e.g., 2.24 mM, 3.37 mM, 4.50 mM) and a vehicle control.[16]

-

Incubation: Incubate the cells for the desired time periods (e.g., 2, 4, 6, 8, 24 hours).[16]

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate until a color change is apparent.

-

Measurement: Measure the absorbance of the wells using a microplate reader.

-

Analysis: Express the results as a percentage of the viability of the control (untreated) cells.

Western Blot Analysis for Protein Expression/Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their expression levels or phosphorylation status (e.g., p-AKT, Nrf2).

-

Sample Preparation: Treat cells with SAC for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-Nrf2) overnight at 4°C.[18][19]

-

Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[18][19]

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system or X-ray film.[18]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

Conclusion

S-Allyl-L-cysteine is a promising bioactive compound with a diverse range of pharmacological activities, underpinned by well-defined molecular mechanisms. Its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer effects make it a strong candidate for further investigation as a therapeutic agent for a variety of chronic and degenerative diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this remarkable molecule.

References

- 1. Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis [mdpi.com]

- 2. S-Allyl-L-cysteine attenuates cerebral ischemic injury by scavenging peroxynitrite and inhibiting the activity of extracellular signal-regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cellmolbiol.org [cellmolbiol.org]

- 5. benchchem.com [benchchem.com]

- 6. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

- 10. Chronic Administration of S-Allylcysteine Activates Nrf2 Factor and Enhances the Activity of Antioxidant Enzymes in the Striatum, Frontal Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-Allylcysteine, a garlic compound, protects against oxidative stress in 1-methyl-4-phenylpyridinium-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dietary S-allyl-L-cysteine reduces mortality with decreased incidence of stroke and behavioral changes in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. S-allyl cysteine protects against MPTP-induced striatal and nigral oxidative neurotoxicity in mice: participation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of S-Allyl -L-Cysteine on MCF-7 Cell Line 3-Mercaptopyruvate Sulfurtransferase/Sulfane Sulfur System, Viability and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

S-Allyl-L-cysteine: A Technical Guide to its Antioxidant Properties and Free Radical Scavenging Mechanisms

For Researchers, Scientists, and Drug Development Professionals

A Note on Stereochemistry: This document focuses on S-Allyl-L-cysteine (SAC), the naturally occurring and extensively researched form of this compound. The initial topic requested information on "S-Allyl-D-cysteine"; however, the scientific literature predominantly investigates the "L" stereoisomer. It is presumed that the interest lies in the bioactive L-form, and as such, all subsequent data pertains to S-Allyl-L-cysteine.

Executive Summary

S-Allyl-L-cysteine (SAC) is a water-soluble organosulfur compound derived from garlic (Allium sativum), particularly abundant in aged garlic extract.[1][2] It is recognized for its potent antioxidant and free radical scavenging properties, which are attributed to both direct and indirect mechanisms of action.[3] This technical guide provides an in-depth analysis of the antioxidant capabilities of SAC, detailing its mechanisms of action, quantitative antioxidant data, comprehensive experimental protocols, and the key signaling pathways it modulates. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of S-Allyl-L-cysteine.

Mechanisms of Antioxidant Action

S-Allyl-L-cysteine exhibits its antioxidant effects through a dual approach: direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and indirect action by upregulating endogenous antioxidant defense systems.[3]

Direct Free Radical Scavenging

SAC has been demonstrated to directly quench a variety of free radicals, thereby mitigating oxidative damage to cellular components.[1][3] Its chemical structure, particularly the allyl group, is crucial for its scavenging activity.[3] SAC is known to effectively scavenge superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite anions (ONOO⁻).[1][3]

Indirect Antioxidant Activity via the Keap1-Nrf2 Signaling Pathway

A primary mechanism of SAC's indirect antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6]

S-Allyl-L-cysteine can modulate this interaction, leading to the stabilization and nuclear translocation of Nrf2.[4] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[5] This results in an increased synthesis of a suite of protective enzymes and proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis and regeneration such as glutamate-cysteine ligase (GCL) and glutathione reductase (GR).[4][5] This upregulation of the cellular antioxidant machinery fortifies the cell against oxidative insults.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of S-Allyl-L-cysteine has been quantified using various in vitro assays. The following tables summarize key findings.

Table 1: Free Radical Scavenging Activity of S-Allyl-L-cysteine

| Radical Species | Scavenging Capacity | Rate Constant (M⁻¹s⁻¹) | Reference |

| Hydroxyl Radical (•OH) | Scavenges hydroxyl radicals | 2.1-2.2 x 10⁹ | [7] |

| Superoxide Radical (O₂•⁻) | Does not directly react with superoxide | - | [7] |

| Peroxynitrite Anion (ONOO⁻) | Known to scavenge peroxynitrite | Not specified | [3] |

| Hydrogen Peroxide (H₂O₂) | Known to scavenge hydrogen peroxide | Not specified | [3] |

Table 2: IC₅₀/EC₅₀ Values of S-Allyl-L-cysteine in Chemical Assays

| Assay | IC₅₀/EC₅₀ Value | Comparison | Reference |

| DPPH Radical Scavenging | EC₅₀: 2848.31 ± 136.19 µg/mL | Significantly higher than polyphenols and ascorbic acid | [8] |

| ABTS Radical Cation Scavenging | EC₅₀: 1108.62 ± 59.81 µg/mL | Significantly higher than polyphenols and ascorbic acid | [8] |

| DPPH Radical Scavenging (Py-SAC derivative) | 58.43 mg/L | - | [9][10] |

| Hydroxyl Radical Scavenging (Py-SAC derivative) | 8.16 mg/L | Compared to Vitamin C (1.67 mg/L) | [9][10] |

Note: IC₅₀/EC₅₀ values can vary depending on the specific experimental conditions. Direct comparisons should be made with caution.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays relevant to the evaluation of S-Allyl-L-cysteine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[11]

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[5]

-

Preparation of Test Samples: Dissolve S-Allyl-L-cysteine in a suitable solvent (e.g., water or methanol) to create a stock solution. Prepare a series of dilutions from the stock solution. A positive control, such as ascorbic acid or Trolox, should also be prepared in the same manner.[5]

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard dilutions (e.g., 100 µL).

-

Add the DPPH working solution to each well (e.g., 100 µL).

-

Include a blank control containing only the solvent and the DPPH solution.

-

Mix the contents thoroughly.

-

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[5]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer or microplate reader.[5]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

-

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of S-Allyl-L-cysteine.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.[12]

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•⁺):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[12]

-

-

Preparation of ABTS•⁺ Working Solution: Before use, dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

-

Preparation of Test Samples: Prepare dilutions of S-Allyl-L-cysteine and a standard antioxidant (e.g., Trolox) in a suitable solvent.

-

Assay Procedure:

-

Add a small volume of the test sample or standard to a larger volume of the ABTS•⁺ working solution (e.g., 10 µL of sample to 190 µL of ABTS•⁺ solution).

-

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 7 minutes) at room temperature.[13]

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation and EC₅₀ Determination: Calculate the percentage of inhibition and determine the EC₅₀ value (the concentration of the sample that causes a 50% decrease in the initial ABTS•⁺ concentration) in a similar manner to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is proportional to their activity.[14][15]

Methodology:

-

Cell Culture: Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well, black, clear-bottom microplate and culture until they reach 90-100% confluency.[15][16]

-

Cell Washing: Gently wash the cells with Phosphate-Buffered Saline (PBS).[14]

-

Pre-incubation with Probe and Test Compound:

-

Washing: Remove the treatment solution and wash the cells with PBS to remove extracellular compounds.[14]

-

Induction of Oxidative Stress: Add a solution of a peroxyl radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP), to all wells to induce oxidative stress.[14]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically for 1 hour at 37°C using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 538 nm.[14]

-

Data Analysis: Calculate the area under the curve (AUC) from the fluorescence versus time plot. The CAA value is calculated as follows:

-

CAA unit = 100 - (∫SA / ∫CA) x 100

-

Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Conclusion and Future Directions

S-Allyl-L-cysteine is a promising natural compound with well-documented antioxidant properties. Its dual mechanism of action, involving both direct free radical scavenging and the upregulation of endogenous antioxidant defenses via the Keap1-Nrf2 pathway, makes it a compelling candidate for further investigation in the prevention and treatment of oxidative stress-related pathologies.

For professionals in drug development, the water solubility and favorable safety profile of SAC enhance its therapeutic potential.[1][2] Future research should focus on in vivo studies to further elucidate its bioavailability and efficacy in disease models. Additionally, structure-activity relationship studies could lead to the development of novel and more potent antioxidant agents based on the SAC scaffold. The detailed protocols and quantitative data presented in this guide provide a solid foundation for such future research endeavors.

References

- 1. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Free radical scavenging activity [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 13. ABTS radical scavenging ability [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. kamiyabiomedical.com [kamiyabiomedical.com]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. researchgate.net [researchgate.net]

S-Allyl-Cysteine: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Chirality of S-Allyl-Cysteine - A Note on the D- and L-Enantiomers

This technical guide focuses on the discovery, natural sources, and biological activities of S-Allyl-cysteine. It is critical to address the chirality of this molecule from the outset. The user's query specifically mentioned S-Allyl-D-cysteine. However, a comprehensive review of the scientific literature reveals that the naturally occurring and biologically significant form of this compound is S-Allyl-L-cysteine (SAC) .

This compound is not found in natural sources and is primarily available as a synthetically produced derivative for research purposes. The vast body of scientific research on the health benefits of S-Allyl-cysteine derived from natural sources, particularly garlic, pertains exclusively to the L-enantiomer. Therefore, this guide will provide an in-depth exploration of S-Allyl-L-cysteine, the compound of significant interest to the scientific and drug development communities. The lack of information on the natural occurrence and biological activity of this compound will be noted, and the remainder of this document will focus on the well-researched L-form.

Discovery and Natural Sources of S-Allyl-L-cysteine (SAC)

S-Allyl-L-cysteine (SAC) is a prominent organosulfur compound found primarily in garlic (Allium sativum) and its processed forms.[1] While fresh garlic contains the precursor γ-glutamyl-S-allyl-L-cysteine, the concentration of SAC significantly increases during processing, such as aging or fermentation, which transforms garlic into aged garlic extract or black garlic.[1][2]

The discovery of SAC as a key bioactive component of aged garlic extract has spurred extensive research into its therapeutic potential. Unlike the pungent and unstable allicin found in crushed raw garlic, SAC is odorless, highly stable, and water-soluble, contributing to its excellent bioavailability.[3]

Natural Sources and Concentration

The primary natural source of SAC is garlic. The concentration of SAC varies significantly depending on the form of garlic.

| Natural Source | Concentration of S-Allyl-L-cysteine (SAC) | Reference(s) |

| Fresh Garlic | ~60 µg/g (fresh weight) in intact garlic | [4] |

| Crushed Fresh Garlic | Up to 1000 µg/g | [4] |

| Black Garlic Cloves | 22.28 - 63.71 mg/100 g | [5] |

| Black Garlic Extract (Commercial) | 0.31 - 27.22 mg/100 mL | [5] |

| Black Garlic Extract (Experimental) | 122 µg/g (fresh black garlic) to 335.46 µg/g (extracted) | [6] |

| Thai Black Garlic | 27.7 - 393.4 µg/g | [7] |

| Korean Black Garlic (heated at 40°C) | 6.36-fold increase compared to fresh garlic | [8] |

| Vietnamese Black Garlic (fermented at 70°C, 80% RH) | Increased from 3.5 µg/g to 159.81 µg/g | [8] |

Biosynthesis of S-Allyl-L-cysteine

S-Allyl-L-cysteine is biosynthesized in garlic from its precursor, γ-glutamyl-S-allyl-L-cysteine (GSAC), through the enzymatic action of γ-glutamyl transpeptidase.[1]

Experimental Protocols

Extraction and Isolation of S-Allyl-L-cysteine from Garlic

A general protocol for the extraction and isolation of SAC from garlic involves the following steps. It is important to note that specific parameters may vary based on the garlic material (fresh, aged, black) and the desired purity of the final product.

Detailed Methodologies:

-

Solvent Extraction: A common method involves using a mixture of water and ethanol (e.g., 50:50 v/v) for extraction.[9] Water alone has also been shown to be effective.[9] The choice of solvent can influence the extraction yield and the profile of co-extracted compounds.

-

Ultrasonic-Assisted Extraction: This method utilizes ultrasonic waves to enhance the extraction efficiency. A protocol described involves soaking crushed garlic in 25-45% alcohol followed by ultrasonic treatment.[10]

-

Soxhlet Extraction: This continuous extraction method can be employed with solvents like ethanol. The temperature and duration of extraction are critical parameters affecting the yield and antioxidant properties of the extract.[9]

-

Purification: The crude extract is often subjected to purification steps to isolate SAC. Ion-exchange chromatography is a key technique used to separate amino acids like SAC from other components.[11][12]

Quantification of S-Allyl-L-cysteine by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique for the quantification of SAC in various garlic preparations.[4][7][13][14][15]

Typical HPLC Parameters:

| Parameter | Description | Reference(s) |

| Column | C18 reversed-phase column (e.g., 5 µm, 4.6 mm x 150 mm) | [14] |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and a buffer (e.g., sodium acetate). | [13][14] |

| Detection | UV detection is common, typically at wavelengths around 254 nm. Fluorescence and Mass Spectrometry (MS) detection can offer higher sensitivity and selectivity. | [4][14][16][17] |

| Derivatization | Pre-column derivatization with reagents like dansyl chloride can be used to enhance detection, especially for UV or fluorescence detectors. | [7][13] |

Example HPLC Protocol:

A simple and rapid HPLC-DAD method for SAC in black garlic has been described:[7][13]

-

Extraction: Simple hand-shaken water extraction of the black garlic sample.

-

Derivatization: The extract is derivatized with dansyl chloride at room temperature for 15 minutes.

-

Chromatography:

-

Column: Poroshell C-18

-

Mobile Phase: 45% sodium acetate buffer (pH 5) and 55% methanol (isocratic)

-

Flow Rate: 1.0 mL/min

-

Detection: Diode-Array Detector (DAD)

-

Retention Time for SAC: Approximately 5.8 minutes.

-

Key Signaling Pathways Modulated by S-Allyl-L-cysteine

SAC exerts its biological effects through the modulation of several key signaling pathways, primarily related to its potent antioxidant and anti-inflammatory properties.

Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. SAC is a known activator of the Nrf2 pathway.[18][[“]][20][[“]]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. SAC can interfere with the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[[“]] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression and enhancing the cell's capacity to combat oxidative stress.[18][22]

Inhibition of NF-κB-Mediated Inflammation

Nuclear factor kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Chronic activation of NF-κB is implicated in many inflammatory diseases. SAC has been shown to inhibit the activation of NF-κB.[23][24][25][26][27]

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. SAC can inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive state in the cytoplasm.[25][27][28][29] This leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, IL-6, and COX-2.[28][30]

Conclusion

S-Allyl-L-cysteine is a stable, bioavailable, and well-researched organosulfur compound with significant therapeutic potential. Its primary natural source is garlic, with concentrations being particularly high in aged and black garlic preparations. The biological activities of SAC are largely attributed to its ability to modulate key cellular signaling pathways, including the activation of the Nrf2 antioxidant response and the inhibition of NF-κB-mediated inflammation. This technical guide provides a foundational understanding of SAC for researchers and drug development professionals, highlighting its discovery, natural abundance, and mechanisms of action. Further research into the clinical applications of SAC is warranted to fully realize its potential in preventing and treating a range of chronic diseases.

References

- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. kyolic.com [kyolic.com]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of standardization of domestic commercial black garlic extract for S-allyl-l-cysteine and S-1-propenyl-l-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. (Open Access) A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples (2022) | Chartchai Malaphong | 11 Citations [scispace.com]

- 8. Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN108929252B - A method for extracting and separating S-allylcysteine from garlic - Google Patents [patents.google.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. bezmialemscience.org [bezmialemscience.org]

- 16. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sysrevpharm.org [sysrevpharm.org]

- 18. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. consensus.app [consensus.app]

- 20. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo. (2015) | Huanying Shi | 85 Citations [scispace.com]

- 21. consensus.app [consensus.app]